JD-5037 is a highly potent, peripherally restricted cannabinoid receptor 1 (CB1R) inverse agonist and antagonist. It is characterized by its sub-nanomolar binding affinity (Ki = 0.35 nM) and >700-fold selectivity for CB1 over the CB2 receptor isoform. For laboratory procurement and preclinical drug development, JD-5037 serves as a critical biological tool because it is structurally optimized to exclude blood-brain barrier (BBB) penetrance while maintaining oral bioavailability . This distinct pharmacokinetic profile makes it the standard reference material for targeting the peripheral endocannabinoid system in metabolic, hepatic, and renal research workflows without triggering central nervous system (CNS) activity.
Substituting JD-5037 with first-generation, in-class CB1 inverse agonists like Rimonabant (SR141716) compromises the validity of peripheral metabolic studies. Rimonabant is highly brain-penetrant, which inherently confounds peripheral efficacy data with CNS-mediated behavioral changes, appetite suppression, and psychiatric toxicity [1]. In procurement contexts, utilizing a generic central CB1 blocker for hepatic or adipocyte models introduces off-target variables that mask direct tissue-level mechanisms. JD-5037 was specifically engineered to resolve this limitation, ensuring that observed reductions in lipogenesis or improvements in insulin sensitivity are strictly driven by peripheral receptor antagonism without neuroendocrine interference [2].
The defining procurement advantage of JD-5037 is its near-total exclusion from the central nervous system. In murine models dosed at 30 mg/kg, JD-5037 exhibits 0% CB1 receptor occupancy in the brain, whereas the standard comparator Rimonabant demonstrates 87% central receptor occupancy at the exact same dose [1]. This quantitative divergence confirms JD-5037 as a strictly peripheral agent.
| Evidence Dimension | Central CB1 Receptor Occupancy (Mouse Brain) |
| Target Compound Data | 0% occupancy |
| Comparator Or Baseline | 87% occupancy (Rimonabant) |
| Quantified Difference | 87% absolute reduction in central receptor binding |
| Conditions | In vivo murine model, 30 mg/kg dosing |
Guarantees that preclinical metabolic or fibrotic assay results are not confounded by CNS-driven behavioral or neuroendocrine shifts.
JD-5037 exhibits a higher binding affinity for the CB1 receptor compared to first-generation benchmarks. In vitro assays demonstrate a Ki of 0.35 nM for JD-5037, compared to a Ki of 1.8 nM for Rimonabant . Furthermore, JD-5037 maintains a >700-fold selectivity for CB1 over CB2, preventing cross-activation of immune-related CB2 pathways .
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
| Target Compound Data | 0.35 nM |
| Comparator Or Baseline | 1.8 nM (Rimonabant) |
| Quantified Difference | ~5.1-fold higher binding affinity for JD-5037 |
| Conditions | In vitro competitive binding assays |
Enables researchers to use lower in vivo doses, minimizing the risk of off-target toxicity while ensuring complete peripheral receptor blockade.
For chronic in vivo studies, predictable formulation is critical. JD-5037 achieves a clear solution at ≥ 2.75 mg/mL (4.80 mM) using a standard, well-tolerated laboratory vehicle sequence (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) . This avoids the need for highly irritating or complex lipid emulsions often required for highly lipophilic cannabinoid ligands.
| Evidence Dimension | Solubility in standard in vivo vehicle |
| Target Compound Data | ≥ 2.75 mg/mL (Clear solution) |
| Comparator Or Baseline | Standard lipophilic CB1 baselines (often require complex lipid emulsions) |
| Quantified Difference | Standardized dissolution in a 4-component aqueous-compatible vehicle |
| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline at room temperature |
Streamlines laboratory workflows and ensures reproducible pharmacokinetics during chronic daily dosing in rodent models.
In diet-induced obese (DIO) and Magel2-null mouse models, chronic administration of JD-5037 at 3 mg/kg/day via intraperitoneal or oral routes significantly reduces body weight, attenuates hyperglycemia, and reverses hepatic steatosis compared to vehicle-treated controls. This establishes a reliable, low-dose baseline for metabolic intervention studies.
| Evidence Dimension | Metabolic disease reversal (Body weight and hepatic injury) |
| Target Compound Data | Significant reduction at 3 mg/kg/day |
| Comparator Or Baseline | Vehicle control (continued disease progression) |
| Quantified Difference | Reversal of diet-induced metabolic abnormalities |
| Conditions | DIO and Magel2-null mice, 28-day chronic dosing at 3 mg/kg/day |
Provides a validated positive control for procurement teams sourcing compounds for non-alcoholic fatty liver disease (NAFLD) and obesity research.
Because JD-5037 directly antagonizes hepatic CB1 receptors without crossing the blood-brain barrier, it is the preferred reference compound for studying de novo lipogenesis and liver fibrosis. It allows researchers to isolate liver-specific metabolic improvements from central appetite suppression [1].
JD-5037 is actively utilized in Magel2-null mouse models (a primary model for PWS) to reverse hyperphagia and improve metabolic parameters. Its proven efficacy at 3 mg/kg/day makes it a standard procurement choice for genetic obesity therapeutic screening.
In pharmacological profiling, JD-5037 is paired with central CB1 blockers (like Rimonabant) to perform subtraction assays. By comparing the physiological effects of a brain-penetrant versus a peripherally restricted antagonist, researchers can definitively map the tissue-specific roles of the endocannabinoid system [2].